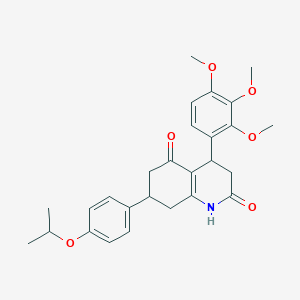

![molecular formula C15H22ClN3O2 B5511024 N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5511024.png)

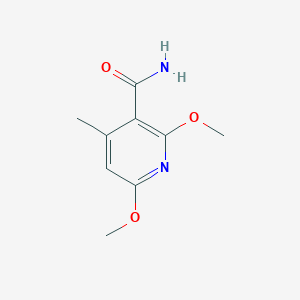

N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide derivatives involves multi-step organic reactions starting from substituted anilines and chlorobutanoyl chloride. This process results in various electrophiles, which are then coupled with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium to yield the target compounds. These compounds are characterized using techniques such as 1H NMR, 13C NMR, and IR spectral data, along with CHN analysis (Raza et al., 2019).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been elucidated through various spectroscopic and crystallographic techniques. X-ray crystallography, alongside spectral data analysis, has provided insights into the compound's crystal system and the electronic properties at the theoretical level, indicating a significant correlation between theoretical and experimental results (Bhat et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives are influenced by their structural framework. Studies have shown that the compounds exhibit potent inhibitory activity against various biological targets, demonstrating their chemical interaction capabilities. These interactions are further supported by in silico studies that align with experimental outcomes, indicating the compounds' potential as biologically active molecules (Raza et al., 2019).

Applications De Recherche Scientifique

Synthesis and Molecular Docking

The synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, including structures similar to the compound , has been demonstrated. These compounds were synthesized and characterized through various methods like NMR, IR spectral data, and CHN analysis. The inhibitory potential against Mushroom tyrosinase was evaluated, indicating biological activity with potential applications in depigmentation drug development due to minimal toxicity observed in hemolytic activity assessments (H. Raza et al., 2019).

Pharmacological Effects

Research has shown that compounds like 1-(m-Chlorophenyl)piperazine (CPP) act as potent inhibitors of serotonin binding to membrane receptors in rat brain in vitro, indicating potential applications in studying serotonin receptor agonism (Ray W. Fuller et al., 1981). Furthermore, CPP's effects in vivo, such as suppression of milk-drinking behavior in non-fasted rats and elevation of corticosterone concentration, underline its utility in exploring serotonin's role in various physiological and behavioral processes.

Antinociceptive Activity

The synthesis and evaluation of (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives have uncovered significant antinociceptive activities, surpassing standard treatments in various tests. This research presents potential avenues for pain management therapies, highlighting the compound's relevance in medicinal chemistry (T. Önkol et al., 2004).

Molecular Interaction Studies

Investigations into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have provided insights into the compound's conformational preferences and its interaction with the receptor. These findings have implications for drug design targeting cannabinoid receptors, showcasing the compound's utility in pharmacological research (J. Shim et al., 2002).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O2/c16-13-1-3-14(4-2-13)17-15(21)5-6-18-7-9-19(10-8-18)11-12-20/h1-4,20H,5-12H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMHOYPZZXKHCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)

![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)

![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)

![N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B5510990.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)

![4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5511006.png)

![2-(cyclopropylmethyl)-8-[2-(4-fluorophenoxy)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5511043.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5511051.png)